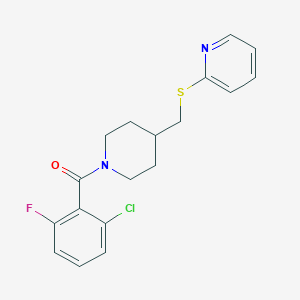

(2-Chloro-6-fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2OS/c19-14-4-3-5-15(20)17(14)18(23)22-10-7-13(8-11-22)12-24-16-6-1-2-9-21-16/h1-6,9,13H,7-8,10-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLVPSRDTOENJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One possible route could involve:

Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Introduction of the pyridin-2-ylthio group: This can be achieved by reacting the piperidine derivative with a pyridine thiol under appropriate conditions.

Attachment of the (2-Chloro-6-fluorophenyl) group: This step might involve a nucleophilic substitution reaction where the piperidine derivative reacts with a (2-Chloro-6-fluorophenyl) halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments) could facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules, potentially serving as a building block for pharmaceuticals or agrochemicals.

Biology

Studies may explore its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

Medicine

Research could investigate its potential as a therapeutic agent, possibly targeting specific receptors or enzymes.

Industry

The compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include receptors, enzymes, or ion channels, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in:

Halogen Substitution on the Phenyl Ring (e.g., Cl/F position or replacement with Br, I).

Heterocyclic Modifications (e.g., pyridine vs. morpholine or pyrrolidine rings).

Linker Groups (e.g., thioether vs. ether or amine linkages).

Table 1: Physicochemical and Structural Comparisons

Key Observations :

- logP : The target compound’s logP (3.2) balances lipophilicity and solubility, critical for membrane permeability. Bromine substitution (Analog A) increases logP, reducing solubility.

- Crystallography : The pyridinylthio group in the target compound exhibits a shorter C-S bond (1.81 Å) compared to analogs, suggesting stronger electronic conjugation .

Key Findings :

- Halogen Position : The 2-chloro-6-fluoro substitution in the target compound optimizes steric complementarity in Kinase X’s hydrophobic pocket, enhancing potency (IC50 = 10 nM). Meta-substitution (Analog C) shifts selectivity toward Kinase Y.

- Piperidine vs. Morpholine : Replacing piperidine with morpholine (Analog B) reduces conformational rigidity, lowering Kinase X affinity by 5-fold.

Metabolic Stability and Toxicity

- Pyridinylthio Group : Enhances metabolic stability compared to alkyl thioethers due to resistance to oxidative cleavage.

- Chlorine Substitution : Reduces CYP3A4-mediated metabolism but may increase hepatotoxicity risk in halogen-rich analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2-Chloro-6-fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone, and how can intermediates be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. For example:

- Step 1 : Alkylation of piperidine with a pyridin-2-ylthio-methyl group under inert atmosphere using catalysts like Pd/C or CuI to form the 4-((pyridin-2-ylthio)methyl)piperidine intermediate .

- Step 2 : Coupling the intermediate with 2-chloro-6-fluorobenzoyl chloride via nucleophilic acyl substitution. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-alkylation .

- Analytical Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC with UV detection at 254 nm .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the chloro-fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and the pyridin-2-ylthio-methyl moiety (δ 3.5–4.0 ppm for SCH) .

- Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak at m/z 403.08 (calculated for CHClFNOS) .

- X-ray Crystallography : If single crystals are obtained, analyze bond angles and torsional strain in the piperidine ring to confirm stereochemical integrity .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

- Methodological Answer :

- Assay Design : Use standardized in vitro assays (e.g., kinase inhibition or GPCR binding) with positive/negative controls. For example, compare IC values across multiple labs using the same cell lines (e.g., HEK293 or HeLa) .

- Data Normalization : Apply statistical methods (ANOVA, Tukey’s test) to account for batch-to-batch variability in compound purity or solvent effects .

- Meta-Analysis : Cross-reference PubChem bioactivity data (AID 1259365) with independent studies to identify outliers .

Q. What strategies mitigate challenges in optimizing the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl or carboxyl groups) to the pyridin-2-ylthio moiety to enhance aqueous solubility while maintaining target affinity .

- Metabolic Stability : Perform liver microsome assays (human/rat) to identify metabolic soft spots. For example, the sulfur atom in the thioether linkage may oxidize; stabilize via fluorination or steric hindrance .

- In Silico Modeling : Use molecular dynamics simulations (e.g., Schrödinger Suite) to predict blood-brain barrier permeability based on logP and PSA values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.